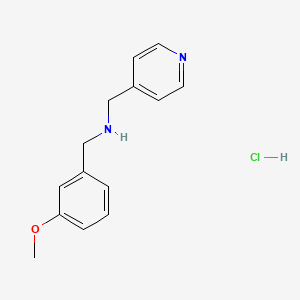![molecular formula C20H25NOS B4177073 N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4177073.png)
N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
説明
N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent effects. It is classified as a designer drug, meaning it is made to mimic the effects of other drugs, particularly marijuana. MMB-2201 is often used for research purposes, as it has been found to have a high affinity for the cannabinoid receptors in the brain. In
作用機序
N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide acts on the cannabinoid receptors in the brain, particularly the CB1 receptor, which is responsible for the psychoactive effects of marijuana. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of marijuana, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide are similar to those of marijuana, as it acts on the same receptors in the brain. It has been found to produce a range of effects, including relaxation, euphoria, altered perception, increased appetite, and impaired coordination. N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide in lab experiments is its high affinity for the cannabinoid receptors in the brain. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, one of the limitations of using N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is its potency, which can make it difficult to control the dose and avoid adverse effects. Additionally, as a designer drug, N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide may have unknown or unpredictable effects, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide. One area of research is the development of new drugs that target the endocannabinoid system for the treatment of various conditions, such as pain, inflammation, and addiction. Another area of research is the study of the long-term effects of N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide use, particularly on the brain and other organs. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide can help to better understand its effects and potential uses.
科学的研究の応用
N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is primarily used for research purposes, particularly in the field of neuroscience. It has been found to have a high affinity for the cannabinoid receptors in the brain, which are responsible for the effects of marijuana. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has also been used in studies on addiction and drug abuse, as well as in the development of new drugs for the treatment of various conditions.
特性
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS/c1-4-5-16(3)21-20(22)18-10-8-17(9-11-18)14-23-19-12-6-15(2)7-13-19/h6-13,16H,4-5,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQXBBTVTBSCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfanyl]methyl}-N-(pentan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B4176994.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4176998.png)


![methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4177047.png)

![5-(3-methoxyphenyl)-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177059.png)
![3-nitro-4-(propylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4177062.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4177072.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4177080.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4177087.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4177089.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4177091.png)
![3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide](/img/structure/B4177092.png)